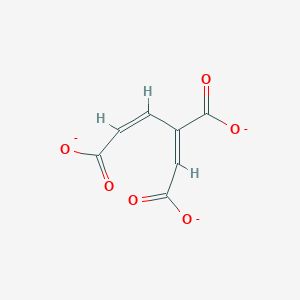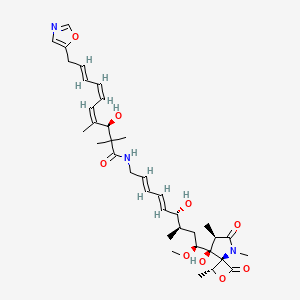
(S)-temafloxacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-temafloxacin is 1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid that has S configuration. It has a role as an antibacterial drug, an antiinfective agent and an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor. It is an enantiomer of a (R)-temafloxacin.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Interaction
- Pharmacokinetic Interaction with Cimetidine : A study by Sawae (2012) explored the interaction of temafloxacin with cimetidine, an H2-receptor antagonist used for treating peptic ulcers. This research highlighted temafloxacin's efficacy in treating various infections and its interaction with other drugs, focusing on its absorption and excretion when combined with cimetidine in healthy volunteers (Sawae, 2012).
Synthesis and Preparation
- Novel Process for Preparation : Xin (2000) reported a new process for preparing temafloxacin hydrochloride with an overall yield of 45%. The study provides detailed insights into the synthesis process and structural confirmation of temafloxacin hydrochloride, contributing to the understanding of its production (Xin, 2000).
Drug Efficacy and Treatment Applications
- Use in Treatment of Bacterial Infections : Keam et al. (2005) discussed gatifloxacin, a related fluoroquinolone, indicating the broader class's efficacy in treating various infections. Though not directly on temafloxacin, it provides context on the class's effectiveness and potential applications (Keam, Croom, & Keating, 2005).
Effects on Insulin Secretion and Beta-cell Activity
- Impact on Insulin Secretion : Saraya et al. (2004) investigated how temafloxacin affects insulin secretion and pancreatic beta-cell ATP-sensitive K(+) channel activity. This research is crucial in understanding temafloxacin's broader physiological impacts (Saraya, Yokokura, Gonoi, & Seino, 2004).
Environmental Impact and Degradation
- Soil Microbial Responses to Antibiotics : Ma et al. (2014) examined how soil microbial systems respond to various antibiotics, including temafloxacin. This study is essential for understanding the environmental impact of temafloxacin and related compounds (Ma, Lin, Sun, Wang, Yu, Zhao, & Fu, 2014).
- Photocatalytic Degradation of Antibiotics : Malakootian et al. (2019) investigated the removal of antibiotics like ciprofloxacin from water, providing insight into methods that could potentially apply to the degradation of temafloxacin in environmental settings (Malakootian, Nasiri, Asadipour, & Kargar, 2019).
Antibiotic Removal in Water Treatment
- Microbial Community Dynamics in Water Treatment : Fernandes et al. (2015) evaluated the microbial community's response in constructed wetlands microcosms for the removal of veterinary antibiotics, including temafloxacin. This research provides insights into water treatment processes for removing such antibiotics (Fernandes, Almeida, Pereira, Ribeiro, Reis, Carvalho, Basto, & Mucha, 2015).
Eigenschaften
Produktname |
(S)-temafloxacin |
|---|---|
Molekularformel |
C21H18F3N3O3 |
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
1-(2,4-difluorophenyl)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H18F3N3O3/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30)/t11-/m0/s1 |
InChI-Schlüssel |
QKDHBVNJCZBTMR-NSHDSACASA-N |
Isomerische SMILES |
C[C@H]1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
Kanonische SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[2-[2-[carboxymethyl-[2-(2-octadecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octadecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1244384.png)
![(3R,4R,7S,10S)-3-[(1R,2S,4aR,6S,8aR)-2,3,4a,6-tetramethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-10-hydroxy-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione](/img/structure/B1244385.png)







![2-[1-(2-Carboxy-2-hydroxy-ethylcarbamoyl)-2-phenyl-ethylamino]-4-phenyl-butyric acid](/img/structure/B1244398.png)


![6-[2-(5-Hydroxy-5-methylhexyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxylic acid](/img/structure/B1244405.png)
